molecular formula C5H5F3N2O B591687 (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol CAS No. 1001020-13-8

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Cat. No. B591687
CAS RN: 1001020-13-8
M. Wt: 166.103
InChI Key: PPTPNGBNXZGCBT-UHFFFAOYSA-N
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Description

“(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is a heterocyclic compound . It contains an anionically activatable trifluoromethyl group and is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo .


Synthesis Analysis

This compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines . It has also been used in copper-catalyzed pyrazole N-arylation .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H5F3N2O . The InChI code is 1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10) .


Chemical Reactions Analysis

“this compound” is used as a building block in various chemical reactions. For instance, it has been used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It has also been used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 166.10 g/mol . It has a topological polar surface area of 48.9 Ų . The compound is a white to yellow solid .

Scientific Research Applications

Convergent Synthesis and Biological Activity

A study by Bonacorso et al. (2016) developed a series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones through a convergent synthesis starting from isatin and alky(aryl/heteroaryl) ketones. The resulting compounds, including structures related to "(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol," were evaluated for cytotoxicity, revealing significant activity in human leukocytes at high concentrations Bonacorso et al., 2016.

Regioselective Synthesis of Heterocyclic Compounds

Another study conducted by Bonacorso et al. (2009) focused on the one-pot and regioselective synthesis of novel 3-aryl(heteroaryl)-5trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazolyl-1-carbohydrazides and bis-(3-aryl-5trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)methanones. These compounds were synthesized from cyclocondensation reactions of 4-alkoxy-4-aryl(heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones, showing the versatility of "this compound" derivatives in heterocyclic compound synthesis Bonacorso et al., 2009.

Antimicrobial Activity

Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing good antimicrobial activity against various bacteria and fungi. This highlights the potential of "this compound" derivatives in the development of new antimicrobial agents Kumar et al., 2012.

Organofluorine Chemistry

Jones et al. (1996) explored the synthesis of a series of trifluoromethylazoles, including derivatives of "this compound," for use in measuring pH in biological media by 19F NMR spectroscopy. This study underscores the role of such compounds in organofluorine chemistry and their potential application in biological and medical research Jones et al., 1996.

Synthesis of Pyrazolyl-pyrimidine Hybrids

Zanatta et al. (2020) reported the regioselective synthesis of novel [3-substituted 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][6-aryl-(2-methylthio)pyrimidin-4-yl]methanones. These compounds, related to "this compound," showed significant inhibitory activity against butyrylcholinesterase, demonstrating their potential in pharmacological applications Zanatta et al., 2020.

Safety and Hazards

“(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is classified as a warning hazard. It may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Target of Action

Compounds with a similar trifluoromethyl pyrazole moiety have been found to interact with adenosine receptors . Adenosine receptors play a crucial role in many biological processes, including inflammation, neurotransmission, and coronary blood flow.

Mode of Action

It’s worth noting that trifluoromethyl pyrazole derivatives have been shown to inhibit the growth of antibiotic-resistant gram-positive bacteria . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial growth inhibition.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it’s plausible that it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication.

Pharmacokinetics

A related compound, bay-876, has been reported to have low clearance rates in rats and dogs, with a half-life of 25 hours in rats and 22 hours in dogs . The oral bioavailability of BAY-876 was reported to be 85% in rats and 79% in dogs , suggesting that (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol might have similar ADME properties.

Result of Action

Based on the antimicrobial activity of similar compounds , it’s likely that the compound leads to bacterial cell death by disrupting essential cellular processes.

properties

IUPAC Name

[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTPNGBNXZGCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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